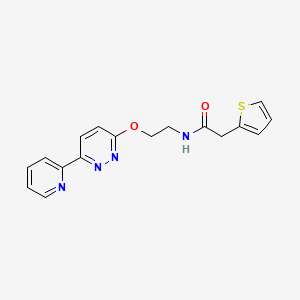

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(12-13-4-3-11-24-13)19-9-10-23-17-7-6-15(20-21-17)14-5-1-2-8-18-14/h1-8,11H,9-10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCGEFLMAKMZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. Its structure includes a pyridazinone moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, derivatives containing pyridazine rings have shown potent inhibitory effects against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that the compound's structural modifications can enhance its cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a promising avenue for cancer therapy development .

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activity . Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, indicating potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported that similar pyridazine derivatives possess significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes . This property opens up possibilities for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : The modulation of ROS levels may play a role in the compound's cytotoxic effects on cancer cells.

Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of this compound analogs demonstrated significant growth inhibition in various cancer cell lines. The results indicated that structural variations could enhance potency and selectivity .

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced macrophages. The compound significantly reduced the production of TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions .

Summary Table of Biological Activities

Scientific Research Applications

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanisms may include apoptosis induction and cell cycle arrest, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Properties : The compound has demonstrated efficacy as an antimicrobial agent, showing activity against both gram-positive and gram-negative bacteria. This suggests its potential application in treating bacterial infections.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Case Studies

Several case studies have highlighted the biological activities of similar compounds with structural similarities to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, demonstrating that modifications in the structure can enhance cytotoxicity against specific cancer cell lines.

- Antimicrobial Evaluations : Research documented in Antimicrobial Agents and Chemotherapy showed that derivatives featuring thiophene rings exhibited significant antimicrobial activity, supporting the potential of this compound for further development as an antimicrobial agent.

- Inflammation Studies : Investigations into similar compounds have indicated their ability to inhibit pro-inflammatory cytokines, suggesting a pathway through which this compound may exert anti-inflammatory effects.

Q & A

Q. Table 1: Structural Analogs and Reported Activities

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Focus on pyridazine and thiophene interactions.

MD Simulations : Simulate ligand-receptor stability in water (AMBER force field, 100 ns).

QSAR Modeling : Correlate substituent electronegativity with activity (e.g., thiophene’s sulfur enhancing binding affinity).

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: How should stability studies be designed for this compound?

- Storage Conditions : Test degradation at -20°C (lyophilized) vs. 4°C (solution in DMSO).

- Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic pH. Monitor via HPLC.

- Degradation Products : Identify via LC-MS (e.g., hydrolysis of acetamide to carboxylic acid).

Stabilizers like BHT (butylated hydroxytoluene) may reduce oxidation of thiophene .

Basic: What are the primary applications of this compound in academic research?

- Mechanistic Studies : Probe kinase or protease inhibition pathways.

- Structural Biology : Co-crystallization with targets for X-ray diffraction.

- Drug Discovery : Lead compound for antitumor or antimicrobial agents .

Advanced: How can regioselectivity challenges in pyridazine functionalization be mitigated?

- Directing Groups : Introduce temporary groups (e.g., nitro) to guide substitution.

- Metal Catalysis : Use Pd-catalyzed C-H activation for selective coupling.

- Computational Screening : Predict reactive sites using DFT (density functional theory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.